4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzonitrile
Description
4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzonitrile is an organic compound with the molecular formula C18H10N2O3 It is characterized by the presence of a benzodioxole ring and a cyanoacetyl group, which contribute to its unique chemical properties
Properties
IUPAC Name |
4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyanoprop-2-enoyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O3/c19-9-12-4-6-13(7-5-12)17(21)15(10-20)8-14-2-1-3-16-18(14)23-11-22-16/h1-8H,11H2/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYPTYUSHORNMH-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C=C(C#N)C(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=CC=CC(=C2O1)/C=C(\C#N)/C(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzonitrile typically involves the condensation of 4-cyanobenzaldehyde with 2H-1,3-benzodioxole-4-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the cyano group to an amine or the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzodioxole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzonitrile involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with cellular receptors or DNA, leading to the modulation of gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzaldehyde
- 4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzoic acid
- 4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzamide
Uniqueness
What sets 4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
4-[(2E)-2-[(2H-1,3-benzodioxol-4-yl)methylidene]-2-cyanoacetyl]benzonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzodioxole moiety, which is known for its pharmacological relevance.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity. Its mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.6 | CDK inhibition, apoptosis induction |
| A549 (Lung Cancer) | 7.3 | CDK inhibition, cell cycle arrest |
| HeLa (Cervical Cancer) | 6.9 | Apoptosis via mitochondrial pathway |
Neuroprotective Effects
The compound also exhibits neuroprotective effects, potentially beneficial in neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotection in Alzheimer's Disease
In a study involving a mouse model of Alzheimer's disease, administration of the compound led to a significant reduction in amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test.
Antimicrobial Activity
Preliminary investigations suggest that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy was tested against Staphylococcus aureus and Escherichia coli with promising results.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cyclin-dependent Kinases (CDKs) : This leads to cell cycle arrest and subsequent apoptosis in cancer cells.
- Reduction of Oxidative Stress : By scavenging free radicals and enhancing antioxidant defenses.
- Modulation of Inflammatory Pathways : Decreasing the expression of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
